6-(Difluoromethyl)pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(difluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTVHQLSYVUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Difluoromethyl Pyridin 2 1h One and Its Analogues
Diverse Strategies for Difluoromethyl Group Introduction into Pyridine (B92270) and Pyridone Systems
A variety of methods have been developed to install the difluoromethyl group onto pyridine and pyridone rings. These can be broadly categorized into those that utilize difluorocarbene intermediates and those that employ transition metal catalysis.
Difluorocarbene-Mediated Difluoromethylation Reactions
Difluorocarbene (:CF2) is a highly reactive intermediate that can be trapped by nucleophiles to form difluoromethylated products. Several reagents have been developed to generate difluorocarbene under various reaction conditions.
Sodium chlorodifluoroacetate (SCDA) is an inexpensive and commercially available solid that serves as an excellent precursor for difluorocarbene. acs.org Upon heating, it undergoes decarboxylation to generate :CF2. acs.orgacs.orgnih.gov This method has been successfully applied to the difluoromethylation of various nucleophiles, including nitrogen heterocycles. acs.orgacs.orgnih.gov
A one-pot synthesis of N-difluoromethyl-2-pyridone derivatives has been developed using SCDA. acs.org In this process, 2-acetaminopyridine derivatives are treated with SCDA in the presence of a catalytic amount of 18-crown-6. The initially formed 1,2-dihydro-2-acetimino-1-difluoromethylpyridine is then hydrolyzed in situ under mild acidic conditions to yield the desired N-difluoromethyl-2-pyridone. acs.org
The general mechanism involves the thermal decarboxylation of SCDA to form difluorocarbene, which is then trapped by a nucleophile. orgsyn.org For the synthesis of aryl difluoromethyl ethers, a phenolate (B1203915) nucleophile, generated under basic conditions, traps the electrophilic difluorocarbene. orgsyn.org This is followed by protonation to give the final product. orgsyn.org This method is also effective for the difluoromethylation of thiols and phenylselenol. acs.orgacs.org
Table 1: Reaction Conditions for Difluoromethylation using SCDA
| Nucleophile | Base | Temperature | Yield | Reference |
|---|---|---|---|---|
| p-methoxythiophenol | K2CO3 | 95 °C | 93% | acs.org |
| 2-Acetaminopyridine | - | - | Moderate to Good | acs.org |
| Aromatic and Heteroaromatic Thiols | K2CO3 | 95 °C | High | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
It is important to note that the thermal decomposition of SCDA can be highly exothermic, and appropriate safety precautions should be taken, especially on a larger scale. orgsyn.org
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is another reagent that can be used for difluoromethylation. sigmaaldrich.com It has been employed in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting it with the corresponding 2-chloropyridines. sigmaaldrich.com This reagent serves as a key intermediate in the synthesis of various fluorinated pharmaceutical compounds. nordmann.global
Ethyl bromodifluoroacetate has emerged as a useful reagent for the N-difluoromethylation of pyridines and 4-pyridones/quinolones in a transition-metal-free process. rsc.orgresearchgate.netrsc.org This method offers a straightforward and cost-effective alternative to other techniques. nih.gov The reaction proceeds through a two-step mechanism involving the initial N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethylated product. researchgate.netrsc.org
Interestingly, this reaction's mechanism does not appear to involve a difluorocarbene intermediate, but rather a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the ethyl bromodifluoroacetate. nih.gov The presence of electron-withdrawing groups on the pyridine ring can hinder the reaction, while a methoxy (B1213986) group at the para position can lead to the formation of an N-difluoromethylated pyridin-4-one structure. rsc.org
Besides SCDA, other reagents can generate difluorocarbene. These include Ruppert-Prakash type reagents like TMSCF3 and its derivatives, which are valuable for accessing organofluorine compounds. researchgate.net Another approach involves the use of diethyl bromodifluoromethylphosphonate with a fluoride (B91410) source for the N-difluoromethylation of trialkylamines. rsc.orgnih.gov
The choice of difluorocarbene precursor can influence the reaction's outcome and selectivity. For instance, the use of TMSCF2Br with a hard base like potassium tert-butoxide can lead to N-difluoromethylation of 2-pyridones, while using sodium hydrocarbonate as the base results in O-difluoromethylation. nbuv.gov.ua
Transition Metal-Catalyzed Difluoromethylation Approaches for Pyridines
Transition metal catalysis provides a powerful tool for the formation of carbon-fluorine bonds and has been increasingly used for the difluoromethylation of sp² carbons. beilstein-journals.org These methods often offer mild reaction conditions and broad functional group tolerance. acs.org
Copper and palladium are the most commonly employed metals in these transformations. Copper-catalyzed reactions have been developed for the direct difluoromethylation of aryl halides. acs.org For example, a copper-promoted cross-coupling of halopyridines with ethyl difluoro(trimethylsilyl)acetate followed by decarboxylation provides a convenient route to difluoromethylated pyridines. acs.org However, the thermal instability of the CuCHF2 intermediate has presented challenges in the development of direct cross-coupling reactions. beilstein-journals.org
Palladium-catalyzed methods have also been explored. One notable example is the Pd-catalyzed difluoromethylation of aryl boronic acids using bromodifluoroacetate, which proceeds through an unusual difluorocarbene pathway. acs.org
Recent advancements have also focused on the direct C-H difluoromethylation of pyridines, which is a highly atom-economical approach. nih.gov A method for the regioselective meta-C-H-difluoromethylation of pyridines has been developed using oxazino pyridine intermediates. nih.gov The selectivity can be switched to the para-position by treating the intermediate with acid. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 6-(Difluoromethyl)pyridin-2(1H)-one |
| Sodium Chlorodifluoroacetate |
| 18-crown-6 |
| 1,2-dihydro-2-acetimino-1-difluoromethylpyridine |
| N-difluoromethyl-2-pyridone |
| p-methoxythiophenol |
| 2-Acetaminopyridine |
| Phenylselenol |
| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid |
| 2-chloropyridine |
| Ethyl Bromodifluoroacetate |
| 4-pyridone |
| quinolone |
| TMSCF3 |
| TMSCF2Br |
| Diethyl bromodifluoromethylphosphonate |
| Potassium tert-butoxide |
| Sodium hydrocarbonate |
| Ethyl difluoro(trimethylsilyl)acetate |
| Bromodifluoroacetate |
Palladium-Catalyzed Methodologies for C-CF₂H Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming carbon-fluorine bonds has evolved significantly. While direct palladium-catalyzed C-H difluoromethylation is a developing field, cross-coupling reactions represent a robust approach. Typically, these methods involve the coupling of an aryl or heteroaryl halide or triflate with a difluoromethyl source.
Research has demonstrated the utility of palladium-catalyzed cross-coupling for functionalizing pyridone rings. lookchem.com In a general sense, pyridone triflates can be coupled with various partners. lookchem.com For C-CF₂H bond formation, a common strategy involves the reaction of a halo-substituted pyridinone with a difluoromethyl-containing reagent. Although direct examples for this compound are not abundant in the provided literature, the principles are well-established. For instance, palladium complexes can catalyze the coupling of heteroaryl halides with difluoromethyl sources. The development of ligands, such as those based on 2-pyridone structures, has been shown to facilitate challenging Pd-catalyzed C-H activation and functionalization reactions, suggesting potential pathways for future developments in direct difluoromethylation. researchgate.net
Directed C-H activation is an emerging strategy where a directing group guides the palladium catalyst to a specific C-H bond. nih.govscite.ai This approach offers high regioselectivity and atom economy. Pyridine-based directing groups have proven effective in palladium-catalyzed C-H functionalization, including reactions that form C-S-CF₂CO₂Et bonds, showcasing the potential for similar C-CF₂H bond-forming reactions at the ortho-position of a directing group. nih.gov
Table 1: Representative Palladium-Catalyzed Reactions for Pyridone Functionalization This table illustrates the general applicability of palladium catalysis for pyridone modification, a principle extensible to difluoromethylation.
| Catalyst/Ligand | Coupling Partner | Substrate | Product Type | Yield | Reference |
| Pd₂(dba)₃ / o-tol₃P | Phenylacetylene | N-Alkyl-4-pyridone triflate | 4-Alkynyl-pyridone | High | lookchem.com |
| Pd₂(dba)₃ / o-tol₃P | Arylboronic acids | N-Alkyl-4-pyridone triflate | 4-Aryl-pyridone | High | lookchem.com |
| Pd(MeCN)₂Cl₂ | Electrophilic SCF₂CO₂Et source | 2-Arylpyridine | ortho-(Ethoxycarbonyl)difluoromethylthiolated pyridine | 74% | nih.gov |
Copper-Mediated Difluoromethylation Strategies
Copper-mediated reactions have become a prominent and practical alternative for introducing fluorinated groups. These methods often use inexpensive copper sources and are tolerant of a wide range of functional groups. The development of copper-mediated difluoromethylation of aryl and vinyl iodides provides a direct precedent for synthesizing CF₂H-substituted aromatics and heteroaromatics. nih.govnih.gov
This methodology typically employs a copper(I) salt, such as CuI, a fluoride source like CsF, and a difluoromethyl source, commonly trimethylsilyldifluoromethane (TMSCF₂H). nih.gov The reaction proceeds effectively with electron-neutral, electron-rich, and sterically hindered aryl iodides, suggesting that a substrate like 6-iodo-pyridin-2(1H)-one would be a viable precursor for synthesizing this compound. nih.govnih.gov The instability of the "CuCF₂H" intermediate has been a long-standing challenge, but specific conditions have been identified to overcome this, enabling efficient cross-coupling. nih.govfigshare.com
Furthermore, copper catalysis has been successfully applied to the trifluoromethylthiolation of iodopyridinones, demonstrating that copper can effectively mediate the functionalization of pre-halogenated pyridinone scaffolds. rsc.org This supports the feasibility of a similar approach for difluoromethylation. Another strategy involves the copper-mediated reaction of arylboronic acids with difluoromethyl phenyl sulfone (PhSO₂CF₂H) to generate the desired difluoromethylated arenes. rsc.org
Table 2: Conditions for Copper-Mediated Difluoromethylation of Aryl Iodides
| Copper Source | Fluoride Source | Difluoromethyl Source | Substrate Scope | Key Features | Reference |
| CuI | CsF | TMSCF₂H | Electron-neutral, electron-rich, and sterically hindered aryl/vinyl iodides | High yields, good functional group tolerance, uses readily available reagents | nih.govnih.gov |
| (bpy)CuSCF₃ | N/A | (bpy)CuSCF₃ (for SCF₃) | Iodopyridinones | Moderate to excellent yields, tolerates various protecting groups | rsc.org |
| Cu(I) salt | Base (e.g., t-BuOK) | PhSO₂CF₂H | Arylboronic acids | Generates a "PhSO₂CF₂Cu" species for coupling | rsc.org |
Nickel- and Iron-Catalyzed Systems in Difluoromethylation Reactions
In the quest for more sustainable and cost-effective catalytic systems, iron and nickel have emerged as powerful catalysts for difluoromethylation. Iron, being abundant and inexpensive, is a particularly attractive choice. A notable development is the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone as the CF₂H source. cas.cnnih.gov This reaction proceeds via selective C-S bond cleavage, tolerates a wide array of functional groups and heterocyclic motifs (including pyridine), and can be performed at low temperatures. cas.cnnih.govresearchgate.net Mechanistic studies suggest the involvement of radical species in this transformation. cas.cn
Nickel catalysis offers unique reactivity, often complementary to palladium and copper systems. Nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) provides a novel route to difluoromethylarenes under mild conditions. cas.cn A key aspect of this system is the ability to control the reaction outcome—either 2-pyridination or difluoromethylation—by simply changing the ligand. The use of a terpyridine ligand selectively promotes C(sp³)-S bond cleavage, leading to the desired difluoromethylated product. cas.cn Nickel catalysts are also effective in constructing the pyridine ring itself from simpler precursors like nitriles and diynes, which could be an alternative strategy for building the core structure. nih.gov
Table 3: Iron- and Nickel-Catalyzed Difluoromethylation Reactions
| Metal Catalyst | Ligand | Difluoromethyl Source | Substrate | Key Features | Reference |
| Fe(acac)₃ | TMEDA | Difluoromethyl 2-pyridyl sulfone | Arylzinc reagents | Inexpensive catalyst, low temperature, scalable | cas.cnnih.gov |
| Ni(OTf)₂ | Terpyridine | Difluoromethyl 2-pyridyl sulfone | Aryl iodides | Reductive cross-coupling, avoids pre-generation of arylmetal reagents | cas.cn |
Radical-Mediated Difluoromethylation Pathways
Radical reactions provide a powerful avenue for C-H functionalization, often proceeding under mild conditions without the need for pre-functionalized substrates.
Generation and Reactivity of the CF₂H Radical
The difluoromethyl radical (•CF₂H) is a key intermediate in these pathways. It can be generated from various stable and readily available precursors. Sodium difluoromethanesulfinate (CF₂HSO₂Na), also known as Langlois' reagent, is a popular choice, often used in conjunction with an oxidant or under photoredox conditions. nih.gov Upon activation, it releases SO₂ and generates the •CF₂H radical. This radical is electrophilic in nature and readily adds to electron-rich systems. acs.org Another precursor is difluoromethyl 2-pyridyl sulfone, which can generate the radical under specific catalytic conditions. cas.cn The photochemical generation of radicals from precursors like aryl sulfides has also been established as a method to produce reactive intermediates for studying their subsequent reactions. nih.gov
Minisci-Type C-H Difluoromethylation in Heteroarenes
The Minisci reaction is a classic method for the radical functionalization of electron-deficient heteroarenes, such as pyridine. In its modern variant, a photoredox catalyst or other radical initiation system is used to generate an alkyl or fluoroalkyl radical, which then attacks the protonated heteroaromatic ring. nih.gov This approach is highly effective for the direct C-H difluoromethylation of pyridines and related heterocycles. nih.gov
Direct C-H difluoromethylation of heteroarenes can be achieved using organic photoredox catalysts under aerobic conditions, where O₂ acts as a green oxidant. nih.gov This method has been successfully applied to a broad range of heterocycles, including pyridines, quinoxalines, and purine (B94841) derivatives. nih.gov The regioselectivity is often dictated by the electronic properties of the heterocyclic substrate, with the reaction typically occurring at the most electron-deficient positions (C2 or C4 in pyridines). nih.govresearchgate.net A light-mediated radical trifluoromethylation of pyridones using Langlois' reagent (for CF₃) without a photocatalyst highlights a simple and practical approach that could potentially be adapted for difluoromethylation. acs.org
Regioselective Synthesis and Positional Control in Difluoromethylation of Pyridines
Achieving regioselectivity is a critical challenge in the functionalization of substituted pyridines. The inherent electronic properties of the pyridine ring direct incoming electrophiles or radicals primarily to the C2 and C4 positions. For the synthesis of a specific isomer like this compound, strategies must be employed to override or leverage these intrinsic preferences.
One powerful strategy is the de novo synthesis, where the pyridine ring is constructed around the desired difluoromethyl group from acyclic precursors. This approach allows for precise positional control and access to a wide variety of substitution patterns that are difficult to achieve through late-stage functionalization. nih.gov
For late-stage C-H functionalization, controlling regioselectivity often involves modifying the substrate. For instance, pyridine can be converted into an oxazino pyridine intermediate. This intermediate directs radical attack to the C3 position (meta). By switching the conditions to acidic media, a pyridinium (B92312) salt is formed, which then directs the same radical reagent to the C4 position (para). nih.gov This demonstrates that regioselectivity can be switched by altering the state of the pyridine nitrogen. nih.govresearchgate.net While this has been demonstrated for meta- and para-difluoromethylation, similar strategic manipulations of precursors could be envisioned for achieving ortho-selectivity, as required for 6-substituted pyridin-2-ones.
Another approach involves the synthesis of N-difluoromethyl-2-pyridones. One method uses N-(pyridin-2-yl)acetamide derivatives, which undergo difluoromethylation with a difluorocarbene source, followed by in situ hydrolysis to yield the N-CF₂H product. sci-hub.senih.gov A transition-metal-free method using ethyl bromodifluoroacetate as the difluoromethylating agent has also been developed for the N-difluoromethylation of pyridines and 4-pyridones. nih.govrsc.orgrsc.orgnih.govdocumentsdelivered.com These methods focus on N-functionalization but underscore the diverse reactivity of the pyridone system.
Strategies for Site-Selective Meta- and Para-Difluoromethylation on Pyridine Rings
Direct and selective C-H difluoromethylation of the pyridine ring is an efficient route to valuable difluoromethylated pyridines, avoiding the need for pre-functionalized substrates. nih.gov While ortho-difluoromethylation has been well-explored, methods for selective meta- and para-difluoromethylation have been more elusive due to the inherent electronic properties of the pyridine core. acs.orgsoton.ac.uk
A significant breakthrough involves a switchable, regioselective approach that uses either oxazino pyridine intermediates or pyridinium salts to direct the difluoromethylation to the meta or para position, respectively. acs.orgresearchgate.net This strategy hinges on modulating the electronic character of the pyridine ring.
Meta-Difluoromethylation: Pyridines can be transformed into oxazino pyridine intermediates. These intermediates possess dienamine-like character, rendering the C3 (meta) and C5 positions nucleophilic. nih.gov A radical process using these electron-rich intermediates allows for selective C-H difluoromethylation at the meta-position. acs.orgresearchgate.net
Para-Difluoromethylation: The selectivity can be switched to the para-position by treating the oxazino pyridine intermediates with an acid, such as camphorsulfonic acid (CSA). researchgate.net This in-situ transformation generates a pyridinium salt. The pyridinium ion is electron-deficient, making the C4 (para) position susceptible to electrophilic attack by a difluoromethyl radical. researchgate.netnih.gov This method has been shown to be highly regioselective for the para-position, with one study achieving the desired product in 67% yield with complete regioselectivity. nih.gov The use of low temperatures during the radical difluoromethylation is crucial for achieving high para-selectivity. nih.gov These transition-metal-free methods provide a powerful tool for accessing previously challenging isomers. nih.govacs.org
Influence of Substituent Electronic and Steric Effects on Reaction Regioselectivity and Yield
The efficiency and regioselectivity of difluoromethylation reactions on pyridine rings are heavily influenced by the electronic and steric nature of existing substituents.
Electronic Effects:
In the context of N-difluoromethylation to form pyridones, the presence of electron-donating groups on the pyridine ring generally facilitates the reaction. For instance, in a transition-metal-free method for N-difluoromethylation using ethyl bromodifluoroacetate, 2-methylpyridine (B31789) showed a higher conversion (81%) compared to unsubstituted pyridine (63%). nih.gov This is attributed to the activating effect of the electron-donating methyl group on the electron-deficient pyridine heterocycle. nih.gov
Conversely, electron-withdrawing groups tend to hinder the reaction. nih.govrsc.org In nucleophilic aromatic substitution reactions on 2,6-dichloropyridines, cyano and trifluoromethyl groups at the 3-position favored substitution at the 6-position, demonstrating the strong influence of electron-withdrawing substituents on regioselectivity. researchgate.net
Steric Effects:
Steric hindrance plays a critical role, particularly for substituents near the reaction center. In a one-pot synthesis of N-difluoromethyl-2-pyridones, substrates with substituents at the 3-position gave only modest yields, while most 6-substituted substrates did not participate in the reaction at all. cas.cn This suggests that steric bulk around the nitrogen and C6 position impedes the necessary transformations.
Studies on nucleophilic substitution of 3-substituted 2,6-dichloropyridines found a significant correlation between regioselectivity and the Verloop steric parameter B1. researchgate.net Bulky substituents at the 3-position sterically shielded the adjacent C2 position, thereby directing the incoming nucleophile to the more accessible C6 position. researchgate.net Similarly, in the synthesis of disubstituted pyridazines, the introduction of steric bulk at the 3- and 6-positions was found to inhibit the formation of the active catalytic complex, significantly reducing reaction efficiency. rsc.org
The interplay of these effects is summarized in the table below.
| Reaction Type | Substituent Position | Substituent Type | Observed Effect on Yield/Regioselectivity | Reference |
| N-Difluoromethylation | 2-position | Electron-Donating (e.g., -CH₃) | Increased conversion yield | nih.gov |
| N-Difluoromethylation | 3- or 6-position | Bulky Groups | Reduced or no yield due to steric hindrance | cas.cn |
| Nucleophilic Substitution | 3-position | Electron-Withdrawing (e.g., -CN) | Directs substitution to the 6-position | researchgate.net |
| Nucleophilic Substitution | 3-position | Bulky Groups | Directs substitution to the 6-position due to steric shielding of the 2-position | researchgate.net |
One-Pot and Cascade Synthetic Sequences for Pyridone Formation
Developing efficient, multi-step syntheses in a single reaction vessel is a key goal for improving process efficiency and reducing waste.
A novel and facile one-pot synthesis for N-difluoromethyl-2-pyridone derivatives has been developed, starting from readily available N-(pyridin-2-yl)acetamide precursors. nih.govcas.cnresearchgate.net The process involves two sequential reactions performed in a single pot:
Difluoromethylation: The 2-acetaminopyridine derivative is treated with sodium chlorodifluoroacetate (ClCF₂COONa), which serves as a difluorocarbene source. The reaction is catalyzed by 18-crown-6, which significantly reduces the reaction time. cas.cn
In-situ Hydrolysis: Following the difluoromethylation step, the resulting 1,2-dihydro-2-acetimino-1-difluoromethylpyridine intermediate is hydrolyzed under mild acidic conditions (e.g., 1% aqueous potassium hydrogensulfate) to yield the final N-difluoromethyl-2-pyridone. nih.govcas.cn
This methodology provides moderate to good yields for pyridones with substituents at the 4- and 5-positions. However, as noted previously, its effectiveness is limited for 3-substituted and most 6-substituted substrates due to steric hindrance. nih.govcas.cn
| Starting Substrate (Substituent) | Product Yield | Reference |
| 4-Methyl | 88% | cas.cn |
| 5-Chloro | 81% | cas.cn |
| 5-Bromo | 81% | cas.cn |
| 5-Nitro | 63% | cas.cn |
| 3-Methyl | 38% | cas.cn |
| 6-Methyl | 0% | cas.cn |
Once the 6-(difluoromethyl)pyridin-2-yl core is established, it can be incorporated into more complex molecular architectures using sequential cross-coupling reactions. A powerful example is the one-pot, sequential Sonogashira and Cacchi reaction sequence used to synthesize a potent TGFβRI kinase inhibitor. acs.org
The synthesis starts with N-(4-ethynylpyridin-2-yl)acetamide and 2-bromopyridin-3-ylamine. The key steps involving the difluoromethylated component are:
Sonogashira Coupling: A copper-free Sonogashira reaction couples an alkyne intermediate with 2-bromo-6-(difluoromethyl)pyridine. acs.org The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst. wikipedia.org
Cacchi Reaction (Annulation): The product from the Sonogashira coupling then undergoes an intramolecular cyclization, or Cacchi reaction, to form a pyrrolo[3,2-b]pyridine ring system. This annulation effectively builds a complex heterocyclic core onto the 6-(difluoromethyl)pyridine moiety. acs.org
This sequential, one-pot process, catalyzed by Pd(OAc)₂, avoids the need for tedious purification of intermediates and proved scalable for producing large quantities of the final complex molecule. acs.org The ability to perform sequential but distinct catalytic cycles (aminopalladation, cross-coupling) with a single palladium source represents a highly efficient strategy for molecular construction. rsc.org
Late-Stage Difluoromethylation Techniques
Introducing the difluoromethyl group at a late stage in a synthetic sequence is highly desirable, as it allows for the direct modification of complex, high-value molecules without the need for de novo synthesis. rsc.org
Recent advances have provided several methods for the late-stage introduction of the CF₂H group. wikipedia.org
Radical C-H Difluoromethylation: Minisci-type radical chemistry is a prominent strategy, particularly for heteroaromatics like pyridine. wikipedia.orgacs.org Reagents such as Zn(SO₂CF₂H)₂ (DFMS) are used to generate difluoromethyl radicals, which can then functionalize the pyridine ring. The selectivity of this approach often favors the most electron-deficient positions adjacent to the nitrogen atom (ortho-positions). wikipedia.org Photocatalytic methods, using photocatalysts like rose bengal or organic semiconductors with reagents like DFMS, have also been developed for the C-H difluoromethylation of a broad range of heteroarenes under mild conditions. wikipedia.org
Switchable Meta/Para C-H Difluoromethylation: The strategy involving oxazino pyridine and pyridinium salt intermediates is also well-suited for late-stage functionalization. The mild conditions required allow for the direct meta- or para-difluoromethylation of complex, pyridine-containing drugs. acs.orgresearchgate.netrsc.org
Oxidative C-H Difluoromethylation: Copper-mediated oxidative C-H difluoromethylation provides an alternative pathway. This method can exhibit different selectivity compared to radical approaches. For example, in a molecule with multiple reactive sites, oxidative difluoromethylation may target the most acidic C-H bond, whereas radical conditions might target the most electron-deficient carbon. wikipedia.org
These late-stage techniques streamline access to novel analogues of existing drugs and bioactive compounds, facilitating rapid exploration of structure-activity relationships. acs.orgwikipedia.org
Challenges and Advances in Practical Late-Stage Functionalization
The late-stage functionalization (LSF) of complex molecules is a cornerstone of modern medicinal chemistry, offering an efficient pathway to diversify lead compounds, explore structure-activity relationships (SAR), and generate novel intellectual property without resorting to de novo synthesis. For derivatives of this compound, a scaffold of significant interest due to the unique properties conferred by the difluoromethyl group, LSF presents both considerable challenges and exciting opportunities.
The primary challenges in the functionalization of the this compound core are rooted in its inherent electronic properties. The pyridine ring is intrinsically electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing nature of the C6-difluoromethyl group and the pyridone carbonyl. This electronic deficiency deactivates the C-H bonds towards traditional electrophilic aromatic substitution, which often requires harsh conditions and yields mixtures of regioisomers. nih.govrsc.org
Furthermore, controlling regioselectivity is a persistent challenge. The electronic nature of the pyridine ring typically directs functionalization to the C2, C4, and C6 positions. nih.gov In the case of this compound, the C2 and C6 positions are already substituted, leaving the C3, C4, and C5 positions available for functionalization. However, achieving selective modification at one of these sites over the others is non-trivial and a key focus of developing synthetic methodologies. nih.gov
Despite these hurdles, significant advances in synthetic chemistry have provided a toolkit of practical LSF strategies applicable to this class of compounds. These methodologies are designed to overcome the innate reactivity patterns of the pyridone ring, offering improved yields and regioselectivity under milder conditions.
C-H Functionalization via Transition-Metal Catalysis
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocycles. For 2-pyridone systems, transition-metal catalysis, particularly with palladium, rhodium, and manganese, has enabled the selective introduction of alkyl and aryl groups. These methods often exploit the pyridone's N-H or C=O group as an innate directing group to guide the catalyst to a specific C-H bond.
Manganese(III)-mediated radical reactions, for instance, have shown high C3-selectivity for both alkylation and arylation of 2-pyridones. nih.gov This approach proceeds via a homolytic aromatic substitution-type mechanism. nih.gov Similarly, rhodium catalysis has been employed for C6-arylation and alkylation, demonstrating the tunability of these methods. nih.gov While the C6-position is occupied in the parent compound, this methodology is highly relevant for analogues where this position is available for functionalization.
| Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| N-Methyl-2-pyridone | Diethyl malonate | Mn(OAc)₃, AcOH, 80 °C | C3-Alkylation | 85 | nih.gov |
| N-Methyl-2-pyridone | Phenylboronic acid | Mn(OAc)₃, PivOH, O₂, 80 °C | C3-Arylation | 57 | nih.gov |
| N-Phenyl-2-pyridone | Phenylboronic acid | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂, DCE, 100 °C | C6-Arylation | 92 | nih.gov |
| N-Methyl-2-pyridone | Ethyl α-bromoacetate | Ni(cod)₂, IPr·HCl, K₃PO₄, Dioxane, 100 °C | C3-Alkylation | 96 | nih.gov |
Photocatalytic and Radical-Mediated Methodologies
Visible-light photocatalysis offers a mild and environmentally benign alternative for generating radical intermediates capable of functionalizing pyridone rings. These methods can often overcome the limitations of traditional ionic pathways. For example, photocatalytic strategies have been developed for the functionalization of pyridinium derivatives, which are activated forms of pyridines. acs.orgacs.org By generating phosphinoyl or carbamoyl (B1232498) radicals under visible light irradiation, selective C4 or C2 functionalization can be achieved, with the selectivity controlled by the nature of the radical source. acs.org This approach is highly relevant for the LSF of this compound, which can be activated through N-alkylation or N-acylation to form pyridinium intermediates.
Halogenation for Further Diversification
The introduction of a halogen atom (Cl, Br, I) onto the pyridone core serves as a critical LSF step, as the resulting halo-pyridone can be readily converted into a wide array of other functional groups via cross-coupling reactions. nih.gov Traditional halogenation methods often lack selectivity and require harsh conditions. youtube.com Recent advances, however, utilize designed phosphine (B1218219) reagents to form phosphonium (B103445) salts from pyridines, which can then be displaced by halide nucleophiles under controlled conditions. nih.govchemrxiv.org This two-step sequence allows for selective halogenation at positions that are challenging to access directly. Another modern approach employs hypervalent iodine(III) reagents, which can facilitate regioselective halogenation under mild, often aqueous, conditions. rsc.org
| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 3-Picoline | 1. Tf₂O, PPh₃, NEt₃ 2. LiCl | Dioxane, 80 °C | 4-Chloro-3-methylpyridine | 85 | nih.gov |
| 2-Phenylpyridine | 1. Tf₂O, Phosphine II 2. LiBr, TfOH | Dioxane, 80 °C | 4-Bromo-2-phenylpyridine | 78 | nih.gov |
| 2-Phenylpyridine | 1. Tf₂O, Phosphine II 2. LiI, TfOH | Dioxane, 120 °C | 4-Iodo-2-phenylpyridine | 68 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | PIDA, KI | H₂O, rt | C3-Iodination | 95 | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions
For analogues of this compound that have been halogenated or converted to other suitable coupling partners (e.g., tosylates), palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) are indispensable LSF tools. rsc.org These reactions enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of a vast array of aryl, alkyl, amino, and alkoxy substituents. Recent developments have focused on using highly active ligand systems that can facilitate these couplings under milder conditions and with broader substrate scope, which is crucial when dealing with complex and potentially sensitive molecules. uva.esacs.org
Elucidation of Reaction Mechanisms and Mechanistic Pathways in the Synthesis of 6 Difluoromethyl Pyridin 2 1h One
Mechanistic Role of Difluorocarbene Intermediates in N-Difluoromethylation Reactions
Difluorocarbene (:CF2), a highly reactive intermediate, plays a pivotal role in the N-difluoromethylation of pyridinone derivatives. Its unique electronic properties, characterized by a combination of electrophilicity at the carbon center and stabilization from the fluorine atoms, govern its reactivity. orgsyn.orgcas.cn
Pathways for Difluorocarbene Generation and its Electrophilic Reactivity with Nucleophiles
Difluorocarbene can be generated from various precursors under different conditions. atlasofscience.orgrsc.org Common methods include the thermal decarboxylation of reagents like sodium chlorodifluoroacetate and the base-induced decomposition of silyl (B83357) reagents such as (bromodifluoromethyl)trimethylsilane. orgsyn.orgnih.gov Once generated, the electron-deficient carbene readily reacts with nucleophiles. acs.org In the context of 6-(difluoromethyl)pyridin-2(1H)-one synthesis, the nitrogen or oxygen atom of the pyridinone ring acts as the nucleophile. cas.cnresearchgate.net The interaction between the nucleophile and the electrophilic difluorocarbene is often reversible, but the resulting adduct can be trapped by an electrophile. nih.gov
The generation of difluorocarbene can be initiated by various activators. For instance, mildly basic activators like HMPA, DMPU, bromide, and acetate (B1210297) ions can trigger the decomposition of silane (B1218182) precursors to produce difluorocarbene. nih.gov The choice of precursor and reaction conditions can influence the efficiency of carbene generation and subsequent reactions. atlasofscience.org
| Difluorocarbene Precursor | Generation Method | Key Features |
|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Thermal Decarboxylation | Commonly used, requires elevated temperatures. orgsyn.org |
| (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) | Base-induced decomposition | Milder conditions, initiated by various bases. nih.gov |
| Difluoromethylene phosphobetaine (Ph3P+CF2CO2−) | Decarboxylation | Occurs smoothly without the need for a base or other additives. rsc.org |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Catalytic decomposition | Can be initiated by N-heterocyclic carbenes and a base. nih.gov |
Detailed Analysis of Nucleophilic Attack and Subsequent Transformation Sequences
The nucleophilic attack of the pyridinone on the difluorocarbene is the initial and crucial step in the N-difluoromethylation process. For 6-substituted pyridin-2(1H)-ones, this attack can occur at either the nitrogen or the oxygen atom, leading to different intermediates. In the case of N-difluoromethylation, the nitrogen atom attacks the difluorocarbene. cas.cn
Following the nucleophilic attack, a sequence of transformations occurs. The initial adduct, a difluoromethyl ammonium (B1175870) salt, can be unstable. nih.gov Subsequent steps may involve proton transfer or rearrangement to yield the final this compound product. orgsyn.orgnih.gov For instance, an intermolecular protonation-deprotonation sequence involving a molecule of HF has been proposed. nih.gov
Mechanistic Insights into Transition Metal-Catalyzed Difluoromethylation
Transition metal catalysis provides a powerful alternative for the synthesis of difluoromethylated compounds, offering milder reaction conditions and broader substrate scope. nih.govacs.orgnih.gov Palladium, nickel, and copper are the most commonly employed metals in these transformations. rsc.orgcas.cn
Oxidative Addition, Transmetalation, and Reductive Elimination Pathways
The catalytic cycle in transition metal-catalyzed difluoromethylation typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org
Oxidative Addition: The cycle often begins with the oxidative addition of an aryl halide or triflate to a low-valent metal center (e.g., Pd(0) or Ni(0)). rsc.orgacs.org This step increases the oxidation state and coordination number of the metal. wikipedia.org
Transmetalation: Following oxidative addition, a difluoromethyl group is transferred from a difluoromethylating reagent to the metal center. rsc.orgcas.cn Common reagents include organosilicon, organozinc, or organocopper compounds. acs.orgrsc.orgcas.cn The efficiency of transmetalation can be influenced by the nature of the ligands on the metal and the specific difluoromethyl source. cas.cnnih.gov For instance, a cooperative dual palladium/silver catalyst system has been developed where Si-to-Ag and subsequent Ag-to-Pd transmetalations proceed efficiently. cas.cn
Reductive Elimination: The final step is the reductive elimination of the difluoromethylated product from the metal center, regenerating the active catalyst. rsc.orgrsc.org This step forms the crucial C-CF2H bond. rsc.org
The specific sequence and intermediates in the catalytic cycle can vary depending on the metal, ligands, and reaction conditions. For example, in some nickel-catalyzed reactions, a Ni(0)/Ni(II) redox shuttle is proposed, while in others, Ni(II) to Ni(III) pathways involving radical addition may be operative. rsc.org
Ligand Effects and Catalyst Design for Optimal Reactivity and Selectivity
The choice of ligands coordinated to the transition metal catalyst is critical for achieving high reactivity and selectivity. rsc.org Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rates and selectivities of the elementary steps in the catalytic cycle. For example, bulky and electron-rich phosphine (B1218219) ligands like BrettPhos and PtBu3 have been shown to be effective in palladium-catalyzed difluoromethylation reactions. rsc.org The stability and reactivity of difluoromethyl metal complexes can be tuned by changing the ligand. cas.cn
Catalyst design aims to optimize the balance between the different steps of the catalytic cycle. An ideal catalyst should facilitate rapid oxidative addition and reductive elimination while also enabling efficient transmetalation. The development of stable and readily handled difluoromethylating reagents, such as the isolable difluoromethyl zinc reagent [(DMPU)2Zn(CF2H)2], has also been a significant advancement in this area. acs.orgnih.govrsc.org
| Catalyst System | Difluoromethylating Reagent | Key Mechanistic Features |
|---|---|---|
| Pd(dba)2/BrettPhos | Arylboronic acids | Operates under a Pd(0)/Pd(II) catalytic cycle. rsc.org |
| [(DPPF)Ni(COD)] | [(DMPU)2Zn(CF2H)2] | Proposed to proceed via a Ni(0)/Ni(II) redox shuttle. rsc.org |
| CuI | (TMEDA)2Zn(CF2H)2 | Generates a [Cu(CF2H)2]− complex via transmetalation. rsc.org |
| Pd/Ag dual catalyst | TMSCF2H | Involves cooperative Si-to-Ag and Ag-to-Pd transmetalations. cas.cn |
Radical Reaction Mechanisms in Difluoromethylation Processes
Radical-based difluoromethylation has emerged as a powerful strategy, particularly for the functionalization of heterocycles. rsc.orgresearchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the substrate. mdpi.comdntb.gov.ua
The difluoromethyl radical can be generated from various precursors through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org Reagents such as Zn(SO2CF2H)2 and ClSO2CF2H are common sources of the •CF2H radical. rsc.org The character of the difluoromethyl radical can be influenced by the precursor; for instance, the •CF2H radical generated from certain reagents exhibits nucleophilic character. acs.orgmdpi.com
Photoredox catalysis has become a prominent method for initiating radical difluoromethylation reactions under mild conditions. mdpi.commdpi.comnih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. The excited photocatalyst can then engage in single-electron transfer with a difluoromethyl radical precursor to generate the •CF2H radical. This radical then adds to the heterocyclic substrate, and subsequent steps lead to the final difluoromethylated product. mdpi.com Radical trapping and inhibition experiments are often used to provide evidence for the involvement of radical pathways. rsc.org
Generation and Behavior of the Difluoromethyl Radical (CF₂H•)
The introduction of the difluoromethyl (CF₂H) group into organic molecules, particularly heteroarenes, is a powerful strategy in medicinal chemistry and materials science. sioc.ac.cnnih.gov The difluoromethyl radical (CF₂H•) is a key intermediate in many of these transformations. Its generation can be accomplished through various methods, often involving single electron transfer (SET) processes. rsc.org
Photoredox catalysis has emerged as a prominent method for generating the CF₂H• radical under mild conditions. researchgate.net In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. nih.govrsc.org This excited catalyst can then engage in a single electron transfer with a suitable difluoromethyl radical precursor. A variety of reagents have been developed to serve as sources for the CF₂H• radical. sioc.ac.cnrsc.org
For instance, reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine or difluoromethyl phenyl sulfone have been employed. sioc.ac.cnresearchgate.net Under photocatalytic conditions, these precursors can accept an electron to form a radical anion, which then fragments to release the desired difluoromethyl radical. sioc.ac.cnnih.gov Electrochemical methods can also be used to generate the CF₂H• radical from similar precursors. sioc.ac.cn
The difluoromethyl radical exhibits electrophilic character and readily adds to electron-rich systems such as alkenes and arenes. sioc.ac.cnresearchgate.net Its behavior is central to the functionalization of heterocyclic compounds like pyridine (B92270).
Radical Addition and Subsequent Functionalization Pathways in Heteroarenes
Once generated, the difluoromethyl radical can add to heteroarenes like pyridine in a process often referred to as a Minisci-type reaction. researchgate.net This type of reaction is particularly effective for the functionalization of electron-deficient aromatic rings. The radical addition to the pyridine ring disrupts its aromaticity, forming a cyclohexadienyl radical intermediate. nih.govrsc.org
The subsequent steps involve the restoration of aromaticity. This is typically achieved through an oxidation-deprotonation sequence. The cyclohexadienyl radical is oxidized to a cyclohexadienyl cation, often by the oxidized form of the photocatalyst completing the catalytic cycle or by another oxidant present in the reaction mixture. nih.gov Finally, deprotonation of this cation by a base yields the difluoromethylated pyridine product, restoring the stable aromatic ring system. nih.govrsc.org
This radical pathway allows for the direct C-H functionalization of heteroarenes, avoiding the need for pre-functionalized starting materials and offering a more atom-economical route to the desired products. rsc.orgrsc.org
Protonation and Hydrolysis Mechanisms in Pyridone Formation
The final step in the synthesis of this compound involves the formation of the pyridone ring structure itself. This often proceeds via the hydrolysis of an intermediate species, such as an imine or an imidate, generated in a preceding step.
In Situ Hydrolysis of Intermediate Imines and Imidates
Imines, characterized by a carbon-nitrogen double bond, are typically formed from the condensation of a primary amine with an aldehyde or ketone. wizeprep.com The hydrolysis of an imine back to a carbonyl compound and an amine is a reversible process that can be catalyzed by acid. wizeprep.commasterorganicchemistry.com
The mechanism for acid-catalyzed imine hydrolysis involves several key steps:
Protonation: The reaction is initiated by the protonation of the imine nitrogen by an acid (e.g., H₃O⁺). This makes the imine carbon more electrophilic and susceptible to nucleophilic attack. youtube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated imine carbon. youtube.com This addition step forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal). wizeprep.com
Proton Transfer: A proton is transferred from the oxygen atom of the attached hydroxyl group to the nitrogen atom. This can occur in a single step (intramolecularly) or through the solvent. youtube.com This step converts the amino group into a better leaving group (an amine or ammonia).
Elimination: The lone pair of electrons on the oxygen atom pushes down to reform the carbonyl double bond, leading to the elimination of the amine. masterorganicchemistry.comyoutube.com
Deprotonation: The resulting protonated carbonyl compound is then deprotonated by a base (e.g., water) to yield the final, neutral pyridone product. youtube.com
This entire sequence can occur in situ, meaning that the imine intermediate is generated and hydrolyzed within the same reaction pot without being isolated, leading directly to the pyridone.
Proposed Rearrangement Mechanisms Leading to the Pyridin-2(1H)-one Tautomer
Pyridin-2(1H)-one exists in a tautomeric equilibrium with its isomer, 2-hydroxypyridine (B17775). The pyridone form is generally the more stable and, therefore, the predominant tautomer in most solvents and in the solid state.
The rearrangement from the 2-hydroxypyridine form to the pyridin-2(1H)-one tautomer is essentially a proton transfer event. This keto-enol type tautomerization can be catalyzed by either acid or base.
Acid-catalyzed mechanism: The pyridine nitrogen of 2-hydroxypyridine is protonated. The resulting intermediate then loses a proton from the hydroxyl group to a base (like water) to form the pyridone.
Base-catalyzed mechanism: A base removes the proton from the hydroxyl group of 2-hydroxypyridine to form a pyridin-2-olate anion. This anion is then protonated at the nitrogen atom to yield the final pyridin-2(1H)-one.
In the synthesis of this compound, the final product is expected to exist predominantly as the pyridone tautomer due to its greater thermodynamic stability. acs.org
Dearomatization-Rearomatization Sequences in Pyridine Functionalization
A sophisticated strategy for the functionalization of pyridines, particularly at positions that are electronically disfavored for direct substitution (like the meta-position), involves a dearomatization-rearomatization sequence. uni-muenster.deresearchgate.net This approach temporarily disrupts the pyridine's aromaticity to create a more reactive intermediate, enabling subsequent functionalization. nih.govnih.gov
The process begins with the dearomatization of the pyridine ring. One method involves reacting the pyridine with an activating agent to form a stable, non-aromatic intermediate, such as an oxazino pyridine. researchgate.net This dearomatized intermediate exhibits different reactivity compared to the parent pyridine. For instance, it can become susceptible to radical or ionic attack at specific positions. researchgate.net
This altered reactivity is then exploited to introduce a functional group, such as the difluoromethyl group. The CF₂H• radical can add to a specific site on the dearomatized ring. Following this addition, a rearomatization step is triggered, often by heat or a chemical reagent, which eliminates a leaving group and restores the stable aromatic pyridine ring, now bearing the new substituent. researchgate.net This strategy has been successfully employed for the challenging meta-C–H-difluoromethylation of pyridines. uni-muenster.deresearchgate.net
Spectroscopic Characterization and Structural Analysis of 6 Difluoromethyl Pyridin 2 1h One and Its Precursors/derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 6-(difluoromethyl)pyridin-2(1H)-one and its precursors, ¹H, ¹⁹F, and ¹³C NMR studies are essential for confirming the identity and purity of synthesized compounds.
The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In this compound, the protons on the pyridine (B92270) ring and the difluoromethyl group exhibit characteristic signals.
The most notable feature for the difluoromethyl group (-CHF₂) is a triplet signal resulting from the coupling of the single proton with the two fluorine atoms (²JH-F). For instance, in the precursor 2-((difluoromethyl)thio)pyridine, this proton appears as a triplet at δ 7.70 ppm with a large coupling constant of 56.3 Hz. rsc.org Similarly, in 2-bromo-6-(difluoromethyl)pyridine, a likely synthetic precursor, the difluoromethyl proton signal is also observed. chemicalbook.com
The protons on the pyridinone ring will appear in the aromatic region of the spectrum. In the parent compound, 6-hydroxy-1,2-dihydropyridin-2-one, the three aromatic protons are in different chemical environments, showing distinct chemical shifts at δ 7.66, 6.91, and 6.60 ppm. iucr.org For this compound, three signals are expected for the ring protons (H-3, H-4, and H-5). These protons will exhibit coupling to each other, and the H-5 proton may show long-range coupling to the fluorine atoms of the CHF₂ group. The N-H proton of the pyridone tautomer typically appears as a broad singlet at a downfield chemical shift, as seen at δ 11.47 ppm for 6-hydroxy-1,2-dihydropyridin-2-one. iucr.org
Table 1: Representative ¹H NMR Data for this compound Analogues and Precursors
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 2-Bromo-6-(difluoromethyl)pyridine | - | Data available but specific shifts not detailed in the provided abstract. chemicalbook.comsigmaaldrich.com |
| 2-((Difluoromethyl)thio)pyridine | CDCl₃ | 8.49 (d, J=4.7 Hz, 1H), 7.70 (t, J=56.3 Hz, 1H, CHF₂), 7.62–7.56 (m, 1H), 7.26 (d, J=7.9 Hz, 1H), 7.16–7.13 (m, 1H). rsc.org |
| 6-Hydroxy-1,2-dihydropyridin-2-one | - | 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H). iucr.org |
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range. wikipedia.orgucsb.edu
For a difluoromethyl (-CHF₂) group, the ¹⁹F NMR spectrum typically shows a doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton (²JF-H). In various difluoromethylated compounds, the chemical shift for the -CHF₂ group appears in a characteristic range. aiinmr.com For example, in 2-((difluoromethyl)thio)pyridine, the two fluorine atoms give rise to a doublet at δ -96.26 ppm (relative to CFCl₃) with a coupling constant (²JF-H) of 56.3 Hz. rsc.org In other related structures, this signal is observed at δ -94.00 ppm and δ -92.78 ppm. rsc.org The observation of diastereotopic signals can occur if the -CHF₂ group is attached to a molecule with a stereogenic center. semanticscholar.org
Based on these examples, the ¹⁹F NMR spectrum of this compound is expected to show a doublet for the -CHF₂ group in the region of approximately -90 to -100 ppm, with a ²JF-H coupling constant of around 55-60 Hz.
Table 2: Representative ¹⁹F NMR Data for Difluoromethyl-Containing Compounds
| Compound | Solvent | Chemical Shift (δ ppm) | Coupling Constant (J Hz) |
| 2-((Difluoromethyl)thio)pyridine | CDCl₃ | -96.26 (d) | 56.3 (²JF-H) |
| (3,4-Dichlorobenzyl)(difluoromethyl)sulfane | CDCl₃ | -94.00 (d) | 56.0 (²JF-H) |
| (Difluoromethyl)(1-phenylethyl)sulfane | CDCl₃ | -92.78 (d) | 56.3 (²JF-H) |
| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | CDCl₃ | -90.56 (d) | 59.8 (²JF-H) |
Data sourced from rsc.org
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. In this compound, the carbon of the difluoromethyl group is a key diagnostic signal. This carbon atom appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).
For instance, in (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the -CHF₂ carbon appears as a triplet at δ 119.83 ppm with a large ¹JC-F coupling constant of 274.0 Hz. rsc.org The carbons of the pyridinone ring will have distinct chemical shifts. The carbonyl carbon (C-2) is expected to be the most downfield signal, typically appearing above 160 ppm. In 6-hydroxy-1,2-dihydropyridin-2-one, the carbonyl carbon is observed at δ 163.7 ppm. iucr.org The other ring carbons (C-3, C-4, C-5, and C-6) will appear at chemical shifts influenced by the substituents. The C-6 carbon, being directly attached to the electron-withdrawing -CHF₂ group, will also show coupling to the fluorine atoms.
Table 3: Representative ¹³C NMR Data for Pyridinone Analogues and Difluoromethylated Precursors
| Compound | Solvent | Carbon | Chemical Shift (δ ppm) and Multiplicity |
| 6-Hydroxy-1,2-dihydropyridin-2-one | - | C-2 | 163.7 |
| C-6 | 147.0 | ||
| C-4 | 142.2 | ||
| C-3 | 114.9 | ||
| C-5 | 108.5 | ||
| (3,4-Dichlorobenzyl)(difluoromethyl)sulfane | CDCl₃ | -CHF₂ | 119.83 (t, ¹JC-F = 274.0 Hz) |
| Ar-C | 136.86, 132.76, 131.78, 130.77, 130.69, 128.20 | ||
| -CH₂- | 30.39 (t, ³JC-F = 4.0 Hz) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅F₂NO), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides additional structural information. For fluorinated heterocyclic compounds, fragmentation often involves the loss of the fluorine-containing group or cleavage of the heterocyclic ring. researchgate.net The mass spectrum for the analogue 6-(trifluoromethyl)pyridin-2-ol (B1311640) is available, which can provide insight into the fragmentation pathways of related structures. nih.gov
X-Ray Crystallography for Solid-State Structural Determination of Analogues and Intermediates
Single-crystal X-ray crystallography provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is reported in the provided sources, data for related pyridinone derivatives are available.
For example, 2(1H)-pyridone itself exists as a hydrogen-bonded helical structure in the solid state, rather than the dimeric form often seen in solution. wikipedia.org The crystal structure of 6-hydroxy-1,2-dihydropyridin-2-one confirms its existence in the pyridone tautomer form in the solid state. iucr.org The analysis of crystal structures of other substituted 2(1H)-pyridones reveals how different substituents influence the crystal packing through various intermolecular interactions, including hydrogen bonding and CH/π interactions. researchgate.net These studies suggest that this compound would likely crystallize as the pyridone tautomer, with intermolecular hydrogen bonds between the N-H and C=O groups forming chains or other supramolecular assemblies.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key IR absorptions would include:
N-H stretch: A broad absorption band typically in the region of 3200-3400 cm⁻¹ for the N-H group of the pyridone ring.
C=O stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the carbonyl group. In 6-hydroxy-1,2-dihydropyridin-2-one, this appears at 1596 cm⁻¹. iucr.org
C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
C-F stretches: Strong absorption bands typically found in the 1000-1200 cm⁻¹ region, characteristic of the difluoromethyl group.
The IR spectrum of 6-phenyl-4-(trifluoromethyl)-2(1H)-pyridone shows characteristic bands that can be used for comparison. spectrabase.com Similarly, the IR spectrum of 2,6-pyridinedicarboxylic acid shows a strong carbonyl absorption at 1689 cm⁻¹ and ring vibrations at 1572 cm⁻¹. researchgate.net These data support the expected peak positions for this compound.
Computational and Theoretical Chemistry Studies of 6 Difluoromethyl Pyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Such calculations for 6-(difluoromethyl)pyridin-2(1H)-one would elucidate its electronic landscape, providing a basis for predicting its chemical behavior.
A thorough computational analysis of this compound would involve examining its molecular orbitals and the distribution of electron density.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.
HOMO: The location and energy of the HOMO indicate the molecule's ability to donate electrons, highlighting the most probable sites for electrophilic attack.
LUMO: The location and energy of the LUMO indicate the molecule's ability to accept electrons, pointing to the most likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the difluoromethyl group and the conjugated pyridinone ring system would significantly influence these orbital energies. DFT studies on similar pyridine (B92270) derivatives have successfully used FMO analysis to predict reactive sites. researchgate.netmdpi.com
Electron Density and Electrostatic Potential (ESP) Maps: An ESP map visualizes the total electron density and displays the electrostatic potential on the molecule's surface. wuxibiology.com
Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen and nitrogen atoms. researchgate.netnih.gov
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the difluoromethyl group, known for its ability to act as a hydrogen bond donor, would likely show a positive potential.
These maps are invaluable for understanding non-covalent interactions and predicting sites of reaction. wuxibiology.comresearchgate.net
Computational chemistry is crucial for mapping the energetic landscape of a chemical reaction. For processes involving this compound, this includes calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
By modeling a reaction pathway, such as the further functionalization of the pyridinone ring or reactions involving the difluoromethyl group, chemists can:
Determine Reaction Feasibility: Comparing the Gibbs free energy of reactants and products indicates whether a reaction is thermodynamically favorable.
Elucidate Mechanisms: Theoretical modeling can help distinguish between different possible reaction mechanisms (e.g., radical vs. ionic pathways) by comparing the activation energies of their respective transition states.
For instance, in the context of difluoromethylation, DFT calculations have been used to show that a radical-based ring closure is energetically more favorable than a heterolytic process in the synthesis of difluoromethylated oxindoles. Similar studies could be applied to reactions involving this compound to understand its synthetic transformations.
Modeling of Difluoromethylation Reagents and Reactive Intermediates
The introduction of the difluoromethyl (CF₂H) group is a key area of research in medicinal and agrochemical chemistry. Computational modeling of the reagents and the reactive intermediates they generate is essential for developing new and efficient synthetic methods.
The difluoromethyl group is often installed via reactive intermediates like the difluoromethyl radical (•CF₂H) or difluorocarbene (:CF₂).
Difluoromethyl Radical (•CF₂H): Unlike the planar methyl radical, fluorine substitution causes the •CF₂H radical to adopt a pyramidal geometry. Computational studies have quantified this, showing an out-of-plane bending angle of 49.5° (calculated at the B3LYP/6-31G(d) level). This pyramidalization affects the stability and reactivity of the radical. The •CF₂H radical is more nucleophilic than the trifluoromethyl radical (•CF₃) due to less effective overlap of fluorine lone pairs with the singly occupied molecular orbital (SOMO).
Difluorocarbene (:CF₂): Difluorocarbene is a versatile intermediate for difluoromethylation. It has a singlet ground state, which is significantly more stable (by about 57 kcal/mol) than its triplet state due to the electronic effects of the fluorine atoms. Computational studies have been instrumental in understanding its reactivity, which is generally electrophilic. Mechanistic and computational investigations have supported a mechanism involving nucleophilic addition to an electrophilic copper(I) difluorocarbene in certain reactions. researchgate.net
Table 1: Computed Properties of Fluoroalkyl Radicals
| Radical | Geometry | Out-of-Plane Bending Angle | Relative SOMO Energy | Character |
|---|---|---|---|---|
| •CH₂F | Near Planar | 31.4° | Higher | More Nucleophilic |
| •CF₂H | Pyramidal | 49.5° | Intermediate | Nucleophilic |
| •CF₃ | Pyramidal | 55.1° | Lower | More Electrophilic |
Data derived from computational studies (B3LYP/6-31G(d)).
Many modern difluoromethylation reactions proceed via a single-electron transfer (SET) mechanism, generating the •CF₂H radical from a precursor. The feasibility of this process is governed by the redox potentials of the radical source and other components in the reaction.
Theoretical calculations can predict the one-electron redox potentials of various difluoromethyl-containing compounds. These calculated values are crucial for:
Reagent Design: Understanding the reduction or oxidation potential helps in designing new reagents that can be activated under specific, mild conditions (e.g., by a particular photocatalyst).
Mechanism Elucidation: Comparing the theoretical redox potentials with those of other species in the reaction mixture (like a photocatalyst in its excited state) can support or refute a proposed SET mechanism.
Systematic quantum-chemical studies have been performed to calculate the redox potentials for a wide range of trifluoromethyl sources, and similar principles are applied to difluoromethyl sources. For example, reagents like Zn(SO₂CF₂H)₂ are known to generate the •CF₂H radical, and computational methods can quantify the energetics of this process.
Table 2: Redox Properties of Selected Difluoromethyl Radical Sources
| Reagent | Activation Process | Reported Reduction Potential (V vs SCE) |
|---|---|---|
| BrCF₂H | Single-Electron Reduction | -1.5 |
| Zn(SO₂CF₂H)₂ | Single-Electron Oxidation | Not Reported |
| ClSO₂CF₂H | Single-Electron Reduction | -0.5 |
| ICF₂H | Single-Electron Reduction | -1.2 |
Note: The table presents a selection of common radical sources and their activation modes.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
One of the most powerful applications of computational chemistry is in predicting the outcome of reactions, particularly their selectivity.
Regioselectivity: For a molecule like this compound, which has multiple potential reaction sites on the pyridine ring, predicting where a substituent will add (regioselectivity) is critical. C-H functionalization reactions, such as the Minisci reaction for pyridines, are notoriously difficult to control.
Computational Approach: Theoretical models can calculate the activation energies for substituent addition at each possible position (e.g., C3, C4, C5). The position with the lowest energy transition state is the kinetically favored product. researchgate.net Studies have shown that for radical difluoromethylation of pyridines, the regioselectivity can be switched between the meta and para positions by modifying the substrate (e.g., by forming a pyridinium (B92312) salt), a phenomenon that can be rationalized and predicted using computational analysis.
Stereoselectivity: When a new chiral center is formed during a reaction, predicting which stereoisomer will be favored is essential.
Computational Approach: This is achieved by modeling the transition states leading to the different stereoisomers. Even small differences in the calculated energies of these diastereomeric transition states can translate to high levels of stereoselectivity in the final product. For example, in the stereoselective difluoromethylation of imines, non-chelating transition state models have been proposed and analyzed computationally to explain the observed high stereoselectivity.
By leveraging these computational tools, chemists can move from a trial-and-error approach to a more rational design of synthetic routes involving complex molecules like this compound.
Conformational Analysis and Tautomerism of the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one ring system is a cornerstone of many biologically active molecules. Its chemical behavior is significantly influenced by the phenomenon of tautomerism, specifically the equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. This equilibrium is a subject of extensive computational and theoretical investigation, as the predominance of one tautomer over the other can dramatically alter the molecule's properties, including its reactivity and interaction with biological targets.
The introduction of a difluoromethyl (-CHF₂) group at the 6-position of the pyridin-2(1H)-one scaffold introduces a potent electronic influence that can modulate this tautomeric balance. The -CHF₂ group is a well-known electron-withdrawing group, a property that is crucial in determining the relative stabilities of the tautomeric forms.
Tautomeric Equilibrium:
Theoretical studies on the parent 2-pyridone/2-hydroxypyridine (B17775) system have shown a subtle energy difference between the two tautomers, making the equilibrium sensitive to the computational method, basis set, and solvent effects. nih.govubc.ca In the gas phase, some computational models predict 2-hydroxypyridine to be slightly more stable, while others favor 2-pyridone. weizmann.ac.il However, in polar solvents, the equilibrium tends to shift towards the more polar 2-pyridone form. cas.cn
The electron-withdrawing nature of the 6-difluoromethyl group is expected to favor the 2-hydroxypyridine tautomer. This is because the electron-withdrawing group stabilizes the more aromatic 2-hydroxypyridine ring. Studies on other pyridin-2(1H)-ones with electron-withdrawing substituents at the C(6) position have shown a similar trend, favoring the less polar hydroxypyridine tautomer. nih.gov
Conformational Analysis:
The conformational landscape of this compound is primarily dictated by the orientation of the difluoromethyl group relative to the pyridinone ring. Rotation around the C-C bond connecting the -CHF₂ group to the ring is expected to have a relatively low energy barrier. Computational studies on related substituted pyridines suggest that the preferred conformation would likely involve the hydrogen atom of the difluoromethyl group being oriented away from the ring to minimize steric hindrance.
The planarity of the pyridin-2(1H)-one ring itself is also a point of consideration. While generally considered aromatic and thus planar, significant substituent effects can induce slight deviations from planarity. However, for this compound, significant distortion of the ring is not anticipated.
Computational Data on Tautomerism of Substituted Pyridin-2(1H)-ones:
| Compound | Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Computational Method |
| 2-Pyridone | 2-Pyridone | 0.0 | B3LYP/6-311++G(d,p) |
| 2-Hydroxypyridine | 2-Hydroxypyridine | -0.3 | B3LYP/6-311++G(d,p) |
| 6-Chloro-2-pyridone | 6-Chloro-2-pyridone | 0.0 | DFT |
| 6-Chloro-2-hydroxypyridine | 6-Chloro-2-hydroxypyridine | -1.5 | DFT |
| 6-Cyano-2-pyridone | 6-Cyano-2-pyridone | 0.0 | PBE0/aug-cc-pVDZ |
| 6-Cyano-2-hydroxypyridine | 6-Cyano-2-hydroxypyridine | -2.1 | PBE0/aug-cc-pVDZ |
This table presents a compilation of data from various theoretical studies and is intended for comparative purposes. The relative energies can vary depending on the level of theory and basis set used. ubc.casci-hub.se
The data in the table illustrates that electron-withdrawing groups like chloro and cyano at the 6-position stabilize the 2-hydroxypyridine tautomer relative to the 2-pyridone form. It is therefore reasonable to predict a similar, if not more pronounced, effect for the strongly electron-withdrawing difluoromethyl group.
Influence of the Difluoromethyl Group:
The electronic influence of the -CHF₂ group stems from its strong inductive (-I) effect. This effect withdraws electron density from the pyridine ring, which can be more effectively delocalized in the 2-hydroxypyridine tautomer due to its more pronounced aromatic character. In contrast, the 2-pyridone tautomer has a more localized electronic structure.
Applications of 6 Difluoromethyl Pyridin 2 1h One in Advanced Chemical Synthesis
Utility as a Privileged Structural Motif in the Construction of Complex Heterocyclic Systems
The 6-(Difluoromethyl)pyridin-2(1H)-one structure represents a privileged motif, a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The inherent features of the pyridin-2(1H)-one core, combined with the electronic influence of the difluoromethyl group, make it an excellent starting point for the synthesis of more elaborate heterocyclic systems. Chemists utilize this scaffold to construct complex molecules, such as those containing multiple heterocyclic rings. For instance, related difluoromethyl-substituted pyridines have been used to synthesize compounds like 2-(difluoromethyl)-6-(1H-pyrazol-5-yl)pyridine and 6-[1,1-difluoro-2-(1H-pyrazol-1-yl)ethyl]pyridin-3-ol, demonstrating the integration of the core pyridine (B92270) structure with other heterocycles like pyrazole. aablocks.comuni.lu The synthesis of complex ligands, such as 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione), further illustrates how a central pyridine unit can serve as the foundation for constructing intricate, multi-ring systems with potential applications in radiopharmaceuticals. researchgate.net
Role as a Building Block in Multi-Component and Multi-Step Synthesis
In the lexicon of organic chemistry, building blocks are molecular fragments that can be readily assembled to create more complex structures. chemscene.com this compound and its derivatives are increasingly recognized as important building blocks due to the desirable properties conferred by the difluoromethyl group. americanelements.com Their utility is particularly evident in syntheses that require the precise and strategic assembly of multiple components.
The structure of this compound is well-suited for elaboration into fused heterocyclic systems. The pyridine ring provides a stable and reactive core upon which additional rings can be constructed. A prominent example of this strategy is the synthesis of pyrrolopyridine derivatives. For example, the synthesis of 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) is achieved by reacting 2,6-diaminopyridine (B39239) with 2,3-pyridinedicarboxylic acid, showcasing a method where a central pyridine unit is used to build a larger, fused system. researchgate.net Similarly, complex fused heterocycles like pyrazolo[3,4-b]pyridine derivatives have been synthesized in multiple steps starting from substituted pyridine precursors, highlighting a common strategy for creating novel polycyclic scaffolds for various applications, including medical imaging. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound are ideal substrates for these transformations, allowing for their strategic incorporation into larger molecules. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example. Research has demonstrated the successful and chemoselective Sonogashira cross-coupling of polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, to produce mono-, di-, tri-, and tetraalkynylated pyridines in good yields. nih.govnih.gov This methodology allows for the precise installation of alkyne functionalities, which can be further elaborated. The principle extends to other fluorinated building blocks, which are often designed with halogen handles specifically for participation in such cross-coupling reactions. americanelements.comrsc.org
Strategies for Bioisosteric Replacement in Chemical Design
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a drug candidate's properties—such as potency, selectivity, and pharmacokinetics—while retaining its primary biological activity. nih.gov This involves substituting one atom or group of atoms with another that has similar steric or electronic characteristics.
The difluoromethyl (-CHF₂) group is widely recognized as a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. nih.govacs.org This is attributed to the CHF₂ group's ability to act as a hydrogen bond donor, mimicking the functionality of an -OH group, but with significantly different electronic and lipophilic character. acs.org In some contexts, it can also serve as a replacement for a methyl (-CH₃) group. This strategy of direct, late-stage conversion of a functional group to its bioisostere can accelerate the drug discovery process by avoiding lengthy de novo synthesis. princeton.edu The replacement of a hydroxyl group with its difluoromethyl analogue is a tactic used to improve the metabolic stability and pharmacokinetic profiles of potential drug candidates. nih.govprinceton.edu
The introduction of a difluoromethyl group can profoundly alter a molecule's physicochemical properties, which is crucial for optimizing not only its biological function but also its behavior in synthetic pathways. The -CHF₂ group is considered a lipophilicity-enhancing group. acs.org Replacing a methyl group with a difluoromethyl group can increase the molecule's octanol-water partition coefficient (logP), although the extent of this increase is influenced by other substituents on the aromatic ring. acs.org Furthermore, the -CHF₂ group acts as a hydrogen bond donor, a property that can be fine-tuned based on the electronic environment. acs.org This modulation of lipophilicity, hydrogen bonding potential, and metabolic stability is a key reason for the growing use of difluoromethylated building blocks in the design of new pharmaceuticals and agrochemicals. acs.orgunipd.itacs.org
The table below, based on data from studies on difluoromethyl anisoles and thioanisoles, illustrates the impact of replacing a methyl group with a difluoromethyl group on lipophilicity (logP) and hydrogen bond acidity (Abraham's A parameter).
| Compound Series | Substituent (X) | ΔlogP (logPXCF₂H - logPXCH₃) | Hydrogen Bond Acidity (A) of XCF₂H |
|---|---|---|---|
| Anisoles (Ar-O-X) | -CH₃ vs -CF₂H | -0.1 to +0.4 | 0.085 - 0.126 |
| Thioanisoles (Ar-S-X) | -CH₃ vs -CF₂H | -0.1 to +0.4 | 0.085 - 0.126 |
Data derived from studies on analogous aromatic systems demonstrates the range of modulation possible with the difluoromethyl group. acs.org
Future Directions in Synthetic and Mechanistic Research
The full potential of this compound as a synthetic intermediate is contingent on advancements in its preparation and a better understanding of its chemical behavior. Current research efforts are increasingly focused on addressing these pivotal areas.
The synthesis of difluoromethylated pyridines and pyridones remains a significant challenge in organic chemistry. While methods exist, they often suffer from limitations that hinder their use in large-scale applications. Future research will prioritize the development of synthetic routes that are not only efficient but also economically viable and environmentally sustainable.
A primary objective is to move away from expensive or hazardous reagents toward more practical alternatives. For instance, some existing methods for difluoromethylation rely on reagents like BrCF2COOEt, which is noted as a cheap and safe option for N-difluoromethylation of pyridines. rsc.org Adapting such accessible reagents for the C-functionalization of pyridinone rings is a key goal.
Recent strategies in the broader field of pyridine synthesis offer a glimpse into future possibilities. These include:
De Novo Synthesis: Building the pyridone ring around a pre-existing difluoromethyl-containing fragment. This approach has been successfully applied to the scalable synthesis of 2-difluoromethyl pyridines from inexpensive starting materials. nih.gov Applying this "bottom-up" logic could provide robust access to various substituted 6-(difluoromethyl)pyridin-2(1H)-ones.
Late-Stage Functionalization: Introducing the difluoromethyl group onto a pre-formed pyridinone core. This is highly desirable for rapidly creating diverse molecular libraries. Recent breakthroughs have enabled the direct, site-selective C-H difluoromethylation at the meta and para positions of pyridines, a previously elusive transformation. researchgate.netnih.govuni-muenster.de Extending this powerful strategy to pyridinone systems would be a major advance.
Scalability and Safety: A significant hurdle for many laboratory-scale syntheses is their translation to industrial production. Research on related molecules, such as 4-(difluoromethyl)pyridin-2-amine, has led to scalable, multi-kilogram syntheses by avoiding hazardous steps like amination in sealed pressure vessels. researchgate.netdntb.gov.ua Future routes to this compound will need to incorporate similar process safety and scalability considerations from the outset.
Table 1: Comparison of Synthetic Strategies for Difluoromethylated Pyridines
| Strategy | Description | Advantages | Challenges for 6-(CF2H)-pyridin-2(1H)-one | Reference |
|---|---|---|---|---|
| De Novo Ring Formation | Constructing the pyridine/pyridone ring from acyclic precursors already containing the CF2H group. | High regioselectivity, use of inexpensive starting materials. | Requires development of specific precursors and cyclization conditions for the pyridone ring. | nih.gov |
| Late-Stage C-H Difluoromethylation | Direct replacement of a C-H bond on the pyridine ring with a CF2H group. | Ideal for diversifying complex molecules; atom-economical. | Achieving regioselectivity on the pyridone system, which has different electronic properties than pyridine. | researchgate.netnih.gov |
| N-Difluoromethylation | Introduction of the CF2H group onto the nitrogen atom of the pyridone. | Relatively straightforward using reagents like ethyl bromodifluoroacetate. | Not applicable for C-6 functionalization, but relevant for isomeric structures. | rsc.orgnih.govacs.org |
Traditionally, the difluoromethyl group is considered a stable, terminal functional group, prized for its metabolic resistance. acs.org However, emerging research is challenging this paradigm, revealing that the CF2H group can act as a reactive handle for further chemical transformations. A significant future direction is to harness this latent reactivity in the context of pyridone systems.
The most promising, yet underexplored, reactivity mode involves the deprotonation of the difluoromethyl group. Research has shown that combining a strong base with a Lewis acid can convert an aryl-CF2H group into a nucleophilic Ar-CF2⁻ synthon. acs.org This "masked nucleophile" can then react with a wide array of electrophiles, enabling the construction of novel benzylic difluoromethylene (Ar-CF2-R) linkages. acs.org
Applying this concept to this compound would be transformative. It would allow the CF2H group to serve as a launchpad for introducing new substituents, dramatically expanding the synthetic utility of the molecule.
Table 2: Potential Reactivity of the Difluoromethyl Group
| Reactivity Mode | Description | Potential Application for 6-(CF2H)-pyridin-2(1H)-one | Key Challenge | Reference |
|---|---|---|---|---|
| Hydrogen Bond Donor | The hydrogen atom of the CF2H group can act as a donor in hydrogen bonds. | Mimicking hydroxyl or thiol groups in biologically active molecules to improve binding affinity. | This is a passive role; does not enable further synthesis. | rsc.org |
| Masked Nucleophile (Ar-CF2⁻) | Deprotonation to form a difluoromethyl anion, which can attack electrophiles. | Allows for C-C and C-heteroatom bond formation at the difluoromethyl carbon, creating more complex structures. | Developing reaction conditions (base, Lewis acid) compatible with the pyridone functional group. | acs.org |
Future mechanistic studies will be crucial to unlock this potential. Researchers will need to investigate the acidity of the difluoromethyl proton on the electron-deficient pyridone ring and screen for conditions that enable its clean deprotonation without promoting undesired side reactions. Success in this area would redefine the role of the difluoromethyl group from a simple bioisostere to a versatile synthetic handle for molecular innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
